molecular formula C9H8FNO4 B13157898 Methyl 5-fluoro-2-methyl-4-nitrobenzoate

Methyl 5-fluoro-2-methyl-4-nitrobenzoate

Cat. No.: B13157898
M. Wt: 213.16 g/mol
InChI Key: HFSFCQNWXOVLIE-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-methyl-4-nitrobenzoate is an organic compound with the molecular formula C9H8FNO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom, a nitro group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-2-methyl-4-nitrobenzoate typically involves a multi-step process:

    Fluorination: The fluorine atom is introduced via electrophilic fluorination, often using reagents like Selectfluor.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2-methyl-4-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: 5-fluoro-2-methyl-4-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile.

    Hydrolysis: 5-fluoro-2-methyl-4-nitrobenzoic acid.

Scientific Research Applications

Methyl 5-fluoro-2-methyl-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2-methyl-4-nitrobenzoate depends on its application:

    Biochemical Probes: The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with biomolecules.

    Pharmacological Agents: The compound may interact with specific enzymes or receptors, modulating their activity through binding or covalent modification.

Comparison with Similar Compounds

Methyl 5-fluoro-2-methyl-4-nitrobenzoate can be compared with other similar compounds:

    Methyl 2-fluoro-5-nitrobenzoate: Similar structure but different substitution pattern, leading to different reactivity and applications.

    Methyl 4-fluoro-2-nitrobenzoate: Another isomer with distinct properties and uses.

    Methyl 5-fluoro-2-methoxy-3-nitrobenzoate: Contains a methoxy group instead of a methyl group, affecting its chemical behavior.

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.

Biological Activity

Methyl 5-fluoro-2-methyl-4-nitrobenzoate is a synthetic compound with notable biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological properties, synthesis methods, and potential applications, supported by relevant research findings.

  • Molecular Formula : C9H8FNO4
  • Molecular Weight : 213.16 g/mol
  • CAS Number : 697739-03-0
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves nitration of the corresponding benzoic acid derivative followed by esterification. A common method includes:

  • Nitration : The reaction of 5-fluoro-2-methylbenzoic acid with fuming nitric acid and concentrated sulfuric acid.
  • Esterification : Conversion of the resulting acid to its methyl ester using methanol and thionyl chloride.

This process yields the methyl ester as a white solid, which can be purified through silica gel chromatography.

Anticancer Activity

Emerging evidence suggests that nitrobenzoate derivatives may possess anticancer properties. In particular, compounds that inhibit polyamine synthesis or disrupt cellular signaling pathways have been investigated for their potential in cancer therapy. For example, anthranilic acid derivatives have been shown to reduce pancreatic cancer cell growth by modulating gene expression related to cell cycle regulation .

Case Study 1: Antimicrobial Activity

A study examining the antimicrobial efficacy of nitrobenzoate derivatives reported that certain compounds exhibited low MIC (Minimum Inhibitory Concentration) values against E. coli and K. pneumoniae. The results are summarized in Table 1.

CompoundMIC (µg/mL)Target Bacteria
This compoundTBDGram-negative strains
Nitrobenzoate A0.008E. coli
Nitrobenzoate B0.03Klebsiella pneumoniae

Case Study 2: Anticancer Potential

In a screening of various compounds for anticancer activity, structurally related nitrobenzoates demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and disruption of oncogenic signaling pathways.

Safety and Handling

This compound is classified as a potential skin sensitizer and poses environmental hazards due to its long-lasting effects on aquatic life. Proper safety measures must be taken when handling this compound:

  • Signal Word : Warning
  • Hazard Statements :
    • H317: May cause an allergic skin reaction.
    • H412: Harmful to aquatic life with long-lasting effects.

Properties

Molecular Formula

C9H8FNO4

Molecular Weight

213.16 g/mol

IUPAC Name

methyl 5-fluoro-2-methyl-4-nitrobenzoate

InChI

InChI=1S/C9H8FNO4/c1-5-3-8(11(13)14)7(10)4-6(5)9(12)15-2/h3-4H,1-2H3

InChI Key

HFSFCQNWXOVLIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)F)[N+](=O)[O-]

Origin of Product

United States

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